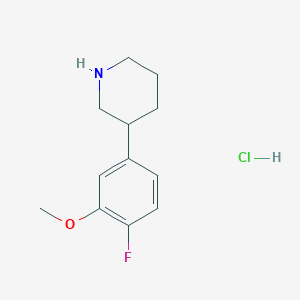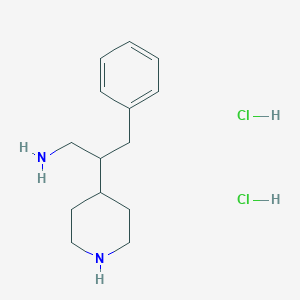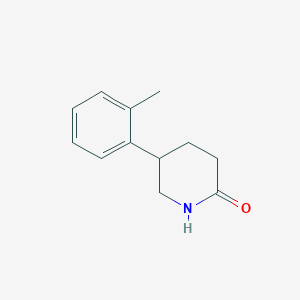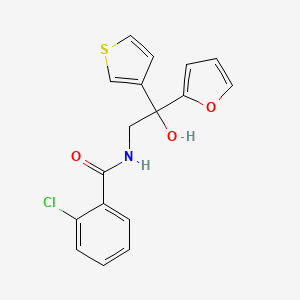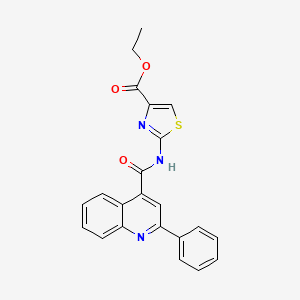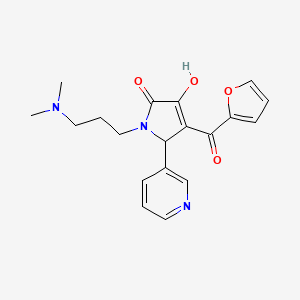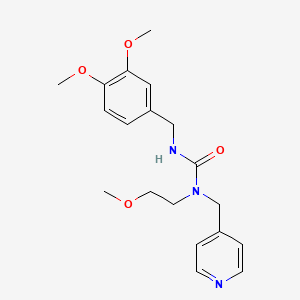
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been gaining significant attention in scientific research. It is a urea-based compound that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds similar to 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and shown to exhibit significant antiproliferative effects against various cancer cell lines. These compounds have been evaluated for their potential as new anticancer agents and could be utilized as BRAF inhibitors in further research (Feng et al., 2020).
Enzyme Model Studies
Iron(III) complexes of monophenolate ligands, including derivatives similar to the queried compound, have been studied as structural and functional models for catechol 1,2-dioxygenases. These studies help in understanding the role of ligand stereoelectronic properties in enzymatic reactions (Velusamy et al., 2004).
Chemical Synthesis and Rearrangement
The queried compound's derivatives have been involved in chemical synthesis processes. For example, N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles have undergone O-demethylation and rearrangement to produce specific cyclohepta[c]pyrrol-6(2H)-ones, demonstrating the compound's versatility in organic synthesis (Waigh, 1980).
Anticonvulsant Potential
Some derivatives of the queried compound have been synthesized and evaluated for their anticonvulsant activity. These compounds were screened for seizures protection in various models, showing promise in the field of neurological disorders (Pandey & Srivastava, 2011).
Photophysicochemical Properties
Zinc(II) phthalocyanine derivatives of similar compounds have been synthesized, and their photophysical and photochemical properties have been investigated. These studies are relevant for applications in photocatalytic processes (Öncül et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea have been analyzed, aiding in the understanding of molecular interactions and packing arrangements in crystal engineering (Zugenmaier, 2013).
Supramolecular Structures
Studies have been conducted on N(7)-alkoxybenzyl-substituted heterocycles, including derivatives of the queried compound, to understand their hydrogen-bonded supramolecular structures. These studies contribute to the knowledge of molecular aggregation and design of new materials (Trilleras et al., 2008).
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-11-10-22(14-15-6-8-20-9-7-15)19(23)21-13-16-4-5-17(25-2)18(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGONBIXHWHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

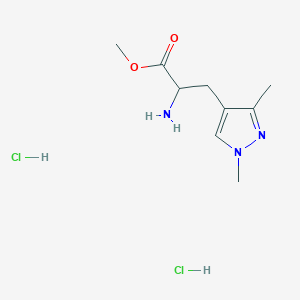
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
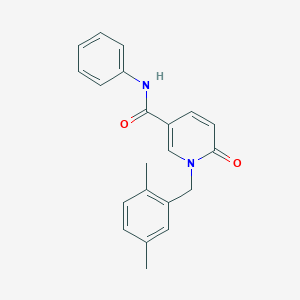
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
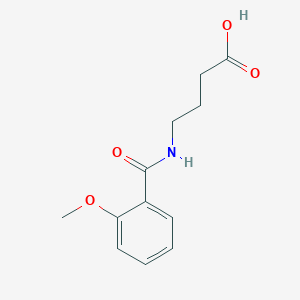
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)
